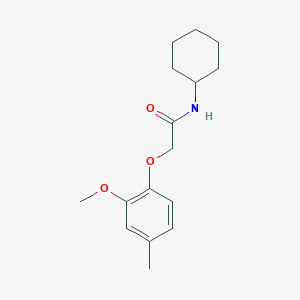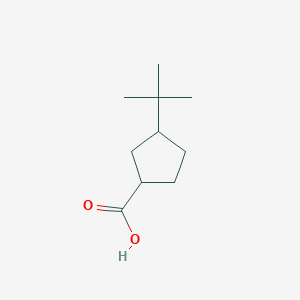
Urea, (2,4-dimethylbenzyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, (2,4-dimethylbenzyl)- is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. It is a derivative of urea, where the hydrogen atoms of the urea molecule are replaced by a 2,4-dimethylbenzyl group. This modification imparts distinct characteristics to the compound, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, (2,4-dimethylbenzyl)- typically involves the reaction of 2,4-dimethylbenzylamine with an isocyanate or carbamoyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-dimethylbenzylamine+isocyanate→urea, (2,4-dimethylbenzyl)-
Industrial Production Methods
Industrial production of urea, (2,4-dimethylbenzyl)- involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.
化学反应分析
Types of Reactions
Urea, (2,4-dimethylbenzyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dimethylbenzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted urea derivatives.
科学研究应用
Urea, (2,4-dimethylbenzyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and resins with specific properties.
作用机制
The mechanism of action of urea, (2,4-dimethylbenzyl)- involves its interaction with molecular targets such as enzymes or receptors. The 2,4-dimethylbenzyl group enhances the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
- Urea, (3,4-dimethylbenzyl)-
- Urea, (4-chlorobenzyl)-
- Urea, (4-butylphenyl)-
Uniqueness
Urea, (2,4-dimethylbenzyl)- is unique due to the specific positioning of the methyl groups on the benzyl ring, which influences its chemical reactivity and binding properties. This distinct structure makes it particularly valuable for applications requiring precise molecular interactions.
属性
IUPAC Name |
(2,4-dimethylphenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJSKAZSIFQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179720 |
Source


|
| Record name | Urea, (2,4-dimethylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25017-32-7 |
Source


|
| Record name | Urea, (2,4-dimethylbenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2,4-dimethylbenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)


![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)


![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)


![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
